N-(1-cyanocyclohexyl)-4-iodobenzamide
Description
N-(1-Cyanocyclohexyl)-4-iodobenzamide is a synthetic benzamide derivative designed as a high-affinity ligand for cannabinoid receptor 1 (CB1) and the 18 kDa translocator protein (TSPO). Its structure features a benzamide core substituted with an iodine atom at the para position and a 1-cyanocyclohexyl group attached to the amide nitrogen (Fig. 1). This compound was developed to address challenges in positron emission tomography (PET) radiopharmaceutical design, particularly optimizing metabolic stability and reducing lipophilicity (cLogD) compared to earlier CB1 ligands like rimonabant (SR141716A) .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O/c15-12-6-4-11(5-7-12)13(18)17-14(10-16)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJTZNIRSOERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₄H₁₅IN₂O
- cLogD: Calculated to be lower than classical CB1 ligands, enhancing blood-brain barrier penetration while minimizing nonspecific binding .
- Synthetic Route: Synthesized via coupling of 4-iodobenzoic acid derivatives with 1-aminocyclohexanecarbonitrile under peptide-coupling conditions .
Comparison with Structurally Similar Compounds
The pharmacological profile of N-(1-cyanocyclohexyl)-4-iodobenzamide is best understood through comparison with analogs differing in substituents or target selectivity. Below is a detailed analysis (Table 1):
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | Key Structural Features | Target Affinity (Ki, nM) | Selectivity | cLogD | Application |
|---|---|---|---|---|---|
| This compound (9n) | 1-Cyanocyclohexyl, 4-iodo | CB1: 15.7; TSPO: >1,000 | CB1-selective | 3.2 | PET imaging of CB1 receptors |
| N-(4-Cyano-THP)-4-iodobenzamide (9m) | 4-Cyano-tetrahydro-2H-pyran, 4-iodo | CB1: 62; TSPO: 29 | Dual CB1/TSPO | 2.8 | PET ligand screening |
| 4-IBP | N-Benzylpiperidin-4-yl, 4-iodo | σ1: 1.3; σ2: 18.3 | σ receptor | 4.5 | Neurological research |
| N-(2-Diethylaminoethyl)-4-iodobenzamide | 2-Diethylaminoethyl, 4-iodo | Melanin-binding | Melanoma imaging | 2.1 | SPECT imaging of melanoma |
| N-Cyclopropyl-N-ethyl-4-iodobenzamide | Cyclopropyl-ethyl, 4-iodo | Undisclosed | Not reported | 3.5 | Chemical intermediate |
Structural Modifications and Target Selectivity
- Cyanocyclohexyl vs. Cyano-THP Substituents: Replacing the N-piperidine ring in classical CB1 ligands with a 1-cyanocyclohexyl group (as in 9n) enhances metabolic resistance while retaining high CB1 affinity (Ki = 15.7 nM). In contrast, the 4-cyano-tetrahydro-2H-pyran (THP) variant (9m) exhibits dual affinity for CB1 (Ki = 62 nM) and TSPO (Ki = 29 nM), likely due to conformational compatibility with TSPO’s hydrophobic pockets .
- Iodine Position and Role: The para-iodine atom in this compound contributes to radiopharmaceutical utility (e.g., iodine-124 for PET). This contrasts with melanoma-targeted iodobenzamides (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), where iodine facilitates melanin binding .
Pharmacological and Physicochemical Profiles
- Lipophilicity (cLogD): The 1-cyanocyclohexyl group reduces cLogD (3.2) compared to rimonabant (cLogD ~5.0), improving solubility and brain uptake . The cyano-THP analog (9m) has even lower cLogD (2.8) but trades CB1 selectivity for TSPO binding .
- Metabolic Stability: Cyanocyclohexyl derivatives show resistance to cytochrome P450-mediated oxidation, a critical advantage over earlier CB1 ligands prone to rapid hepatic clearance .
Key Research Findings and Implications
- Selectivity Reversal via Minor Modifications: Substituting the cyanocyclohexyl group with cyano-THP (9m) shifts selectivity from CB1 to TSPO, underscoring the sensitivity of ligand-receptor interactions to steric and electronic effects .
- Pharmacophore Model Alignment: CB1’s pharmacophore requires a hydrogen-bond acceptor (cyanocyclohexyl’s nitrile) and aromatic/hydrophobic regions (iodobenzamide), which 9n satisfies. TSPO’s model, however, favors bulkier substituents (e.g., cyano-THP), explaining 9m’s dual affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
